molecular formula C10H12BrNO2 B14960958 4-bromo-N-(2-methoxyethyl)benzamide CAS No. 95086-95-6

4-bromo-N-(2-methoxyethyl)benzamide

Cat. No.: B14960958
CAS No.: 95086-95-6
M. Wt: 258.11 g/mol
InChI Key: QGBXZRQTBCMBMB-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(2-methoxyethyl) group at the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 4-bromo-N-(2-methoxyethyl)aniline.

    Oxidation: 4-bromo-N-(2-carboxyethyl)benzamide.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

95086-95-6

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-bromo-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C10H12BrNO2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

QGBXZRQTBCMBMB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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